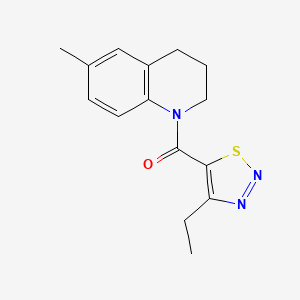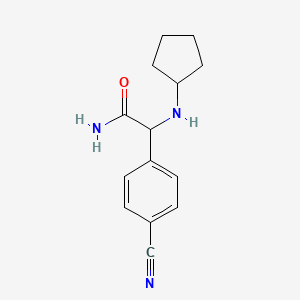
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as ETQ, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and a quinoline ring, both of which are common in many biologically active compounds. ETQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects, including antitumor, antipsychotic, and antidepressant effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate dopamine and serotonin neurotransmission, which may contribute to its antipsychotic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its potential as a versatile tool for studying various signaling pathways and cellular processes. Its ability to modulate the activity of various enzymes and receptors makes it a valuable compound for studying the mechanisms of action of various drugs and natural compounds. However, one limitation of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, as it has been shown to induce cell death in some cell types.
Orientations Futures
There are several future directions for research on (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone and its potential as a modulator of various signaling pathways. Additionally, the development of more selective analogues of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone may provide valuable tools for studying specific cellular processes and pathways.
Méthodes De Synthèse
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and multicomponent reactions. One common method involves the reaction of 2-acetylthiophene with hydrazine hydrate to form 4-ethylthiosemicarbazide, which is then reacted with 2-chloro-3-formylquinoline to form (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions, but the overall structure of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone remains the same.
Applications De Recherche Scientifique
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been studied for its potential as an antipsychotic and antidepressant agent, as it has been shown to modulate dopamine and serotonin neurotransmission in animal models.
Propriétés
IUPAC Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-12-14(20-17-16-12)15(19)18-8-4-5-11-9-10(2)6-7-13(11)18/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKOVUVBMLWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCCC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)

![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

